Cas no 197010-25-6 (2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid(Donepezil Impurity))

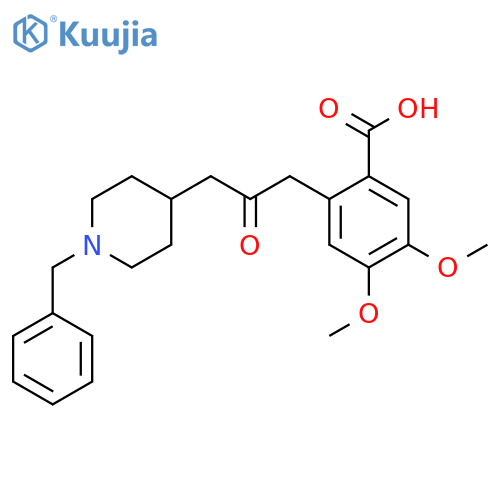

197010-25-6 structure

商品名:2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid(Donepezil Impurity)

CAS番号:197010-25-6

MF:C24H29NO5

メガワット:411.490767240524

CID:1060273

2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid(Donepezil Impurity) 化学的及び物理的性質

名前と識別子

-

- 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid(Donepezil Impurity)

- 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid

- 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid (Donepezil Impurity)

- 2-[3-(1-benzylpiperidin-4-yl)-2-oxopropyl]-4,5-dimethoxybenzoic acid

- Donepezil Impurity A

- Donepezil Open ring iMpurity

- Donepezil Open-Ring Keto Acid

- 4,5-DiMethoxy-2-[2-oxo-3-[1-(phenylMethyl)-4-piperidinyl]propyl]benzoic Acid

- 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid\n(Donepezil Impurity)

-

計算された属性

- せいみつぶんしりょう: 411.204573g/mol

- ひょうめんでんか: 0

- XLogP3: 0.9

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 回転可能化学結合数: 9

- どういたいしつりょう: 411.204573g/mol

- 単一同位体質量: 411.204573g/mol

- 水素結合トポロジー分子極性表面積: 76.1Ų

- 重原子数: 30

- 複雑さ: 554

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- ゆうかいてん: 90-93?C

- PSA: 76.07000

- LogP: 3.75380

2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid(Donepezil Impurity) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM514020-100mg |

2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid |

197010-25-6 | 95% | 100mg |

$5431 | 2022-09-01 | |

| TRC | B288680-2mg |

2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid(Donepezil Impurity) |

197010-25-6 | 2mg |

$ 444.00 | 2023-04-18 | ||

| TRC | B288680-10mg |

2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid(Donepezil Impurity) |

197010-25-6 | 10mg |

$ 1471.00 | 2023-04-18 | ||

| TRC | B288680-5mg |

2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid(Donepezil Impurity) |

197010-25-6 | 5mg |

$ 850.00 | 2023-04-18 | ||

| TRC | B288680-1mg |

2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid(Donepezil Impurity) |

197010-25-6 | 1mg |

$ 246.00 | 2023-04-18 | ||

| TRC | B288680-25mg |

2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid(Donepezil Impurity) |

197010-25-6 | 25mg |

$ 2744.00 | 2023-04-18 | ||

| A2B Chem LLC | AE83999-100mg |

2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-diMethoxybenzoic Acid

(Donepezil IMpurity) |

197010-25-6 | 100mg |

$6917.00 | 2024-04-20 |

2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid(Donepezil Impurity) 関連文献

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬